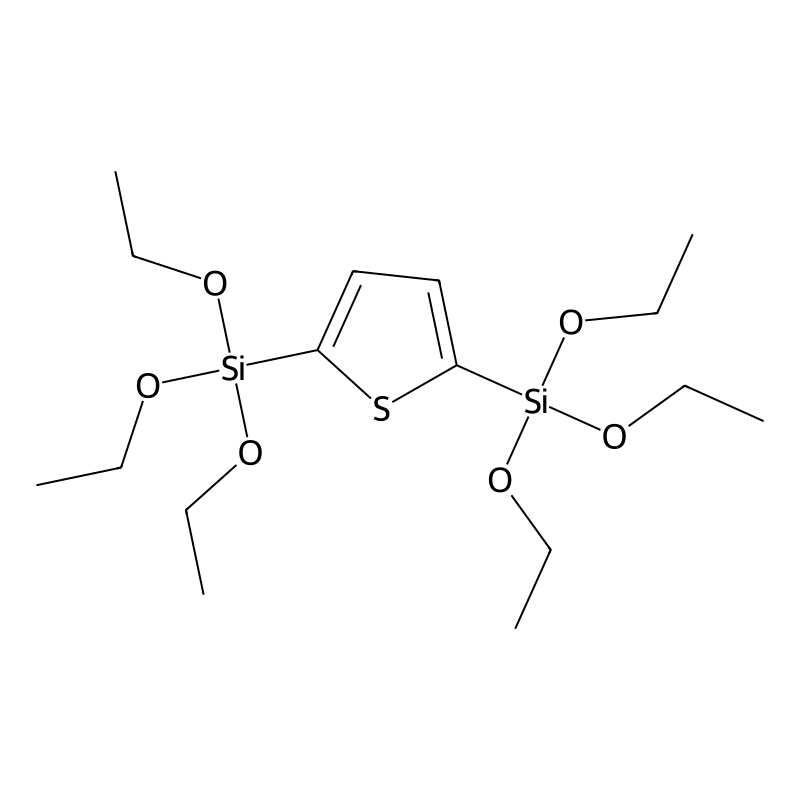2,5-Bis(triethoxysilyl)thiophene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: The use of thiophene derivatives as corrosion inhibitors has been found to be effective .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: The use of thiophene-mediated molecules in the advancement of organic semiconductors has been found to be effective .
- 2,5-Bis (5-tert-butyl-2-benzoxazolyl)thiophene is used as an optical brightener which converts UV light into visible light .
- Methods of application or experimental procedures: This compound is used in thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating and printing ink .
- Outcomes: The use of this compound as an optical brightener has been found to be effective .
Medicinal Chemistry
Industrial Chemistry and Material Science
Organic Semiconductors
Optical Brighteners
- 2,5-Bis(triethoxysilyl)thiophene is used in the synthesis of PMOs .
- Methods of application or experimental procedures: The synthesis of PMOs has been accomplished typically by resorting to the co-condensation of the mixed precursors of tetraalkoxysilane and bridged organosiloxane .
- Outcomes: PMOs with tunable composition, morphology and even-distributed hydrophobic organic groups in the framework endow such periodic mesoporous hybrids with great potentials in the fields of catalysis, environmental remediation, biology, pharmacy, analytical chemistry and microelectronics .
- Poly (2,5-bis (3-alkylthiophen-2-yl)-thieno- [3,2-b]thiophene) (PBTTT), a thiophene derivative, is frequently considered a model system for highly ordered semicrystalline semiconducting polymers .
- Methods of application or experimental procedures: The achievement of the terrace- or ribbon phases depends, in fact, on the distinct structural configuration of liquid PBTTT chains at each temperature (before crystallization) .
- Outcomes: The crystallization of semiconducting polymers occurs quite differently to that of most commodity polymers, highlighting the necessity to conduct more fundamental investigations on the structure development of this important class of polymers .
Periodic Mesoporous Organosilicas (PMOs)
Semiconducting Polymers
- Thiophene-mediated molecules have a prominent role in the advancement of OFETs and in the fabrication of OLEDs .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: The use of thiophene-mediated molecules in the advancement of OFETs and the fabrication of OLEDs has been found to be effective .
- Poly (2,5-bis (3-alkylthiophen-2-yl)thieno [3,2-b]thiophene) (PBTTT) has received increasing attention for thermoelectric application .
- Methods of application or experimental procedures: The synthesis of PBTTT involves Stille coupling reactions .
- Outcomes: Relative to inorganic counterparts, organic polymers and their composites have various advantages of low heat conductivity, element richness and high adjustability in both molecular structure and processing method .
Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)
Thermoelectric Applications
2,5-Bis(triethoxysilyl)thiophene is a chemical compound characterized by its unique structure that integrates thiophene and siloxane functionalities. Its molecular formula is , indicating the presence of two triethoxysilyl groups attached to a thiophene ring. This compound is notable for its potential applications in materials science, particularly in the development of organic-inorganic hybrid materials due to its ability to form siloxane networks.
The chemical reactivity of 2,5-bis(triethoxysilyl)thiophene is primarily attributed to its thiophene moiety and the triethoxysilyl groups. It can participate in various reactions, including:
- Suzuki Coupling Reaction: This reaction involves the coupling of aryl or vinyl boronic acids with 2,5-bis(triethoxysilyl)thiophene to form biaryl compounds, which are valuable in organic synthesis .
- Hydrolysis: The triethoxysilyl groups can undergo hydrolysis to form silanol groups, leading to the formation of siloxane bonds and cross-linking in polymer matrices .
The synthesis of 2,5-bis(triethoxysilyl)thiophene can be achieved through several methods, with one notable approach involving:
- Reaction of 2,5-Dibromothiophene with Tetraethyl Orthosilicate: This method entails a nucleophilic substitution reaction where the dibromothiophene reacts with tetraethyl orthosilicate in the presence of a base. The resulting product is purified through standard techniques such as recrystallization or chromatography .
2,5-Bis(triethoxysilyl)thiophene has several promising applications:
- Organic Electronics: Due to its conductive properties and ability to form stable thin films, it is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.
- Hybrid Materials: Its siloxane groups facilitate the integration into silica-based matrices, enhancing mechanical properties and thermal stability.
- Coatings: The compound can be used in protective coatings that require both organic and inorganic characteristics.
Interaction studies involving 2,5-bis(triethoxysilyl)thiophene focus on its compatibility with various substrates and other organic compounds. Research indicates that it can form strong interactions with silica surfaces due to its siloxy groups, enhancing adhesion and stability in composite materials. Additionally, studies on its interaction with biological molecules could provide insights into potential biomedical applications.
Several compounds share structural similarities with 2,5-bis(triethoxysilyl)thiophene. Here are some notable examples:
The uniqueness of 2,5-bis(triethoxysilyl)thiophene lies in its dual functionality as both an organic semiconductor and a precursor for silicate networks, making it particularly valuable for applications requiring both properties. Its ability to form stable films and enhance material properties distinguishes it from similar thiophenes that lack silyl functionalities.








